molecular formula C20H14ClN3O4S B2731571 (2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327186-76-4

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No. B2731571
M. Wt: 427.86
InChI Key: YXLYPNRWWWXWOP-NMWGTECJSA-N
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Description

This compound is a derivative of chromene, which is a heterocyclic compound. It has a methoxy group (-OCH3) and a chloro group (-Cl) attached to a phenyl ring. The phenyl ring is connected to the chromene structure through an imine group (=N-). The chromene structure is also substituted with a hydroxy group (-OH) and a carboxamide group (-CONH2). The carboxamide group is further substituted with a thiazolyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the chromene ring, the introduction of the various substituents, and the formation of the imine and carboxamide groups. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the imine, carboxamide, and hydroxy groups would likely result in the formation of hydrogen bonds, affecting the compound’s structure and properties.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to provide a detailed chemical reactions analysis. However, the compound’s reactivity would likely be influenced by the presence of the various functional groups.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the various functional groups in this compound would likely result in a range of different properties.


Safety And Hazards

Without specific information or research, it’s difficult to provide details on the safety and hazards associated with this compound.


Future Directions

Future research on this compound could involve investigating its synthesis, properties, and potential applications. This could include studying its reactivity, stability, and interactions with biological systems.


properties

IUPAC Name

2-(3-chloro-4-methoxyphenyl)imino-7-hydroxy-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O4S/c1-27-16-5-3-12(9-15(16)21)23-19-14(18(26)24-20-22-6-7-29-20)8-11-2-4-13(25)10-17(11)28-19/h2-10,25H,1H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXLYPNRWWWXWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-7-hydroxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

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